

3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
Cat. No.:	B111995

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A Technical Guide to 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid

Abstract

This document provides a comprehensive technical overview of **3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid**, a versatile organic compound utilized primarily as a synthetic intermediate in pharmaceutical research and materials science. This guide details its chemical identity, physicochemical properties, synthesis protocols, and key applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

IUPAC Name: 3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid[1][2]

Synonyms: 3-(2'-N-Boc-hydrazino)benzoic acid, 3-(N'-tert-butoxycarbonyl-hydrazino)-benzoic acid, 3-(2-Boc-hydrazino)benzoic Acid, 3-[(2-methylpropan-2-yl)oxy-oxomethyl]hydrazo]benzoic acid[1][2][3]

CAS Number: 156899-02-4[1][3][4][5]

Chemical Structure:

The structure consists of a benzoic acid molecule substituted at the 3-position with a hydrazinyl group. The terminal nitrogen of the hydrazinyl group is protected by a tert-butoxycarbonyl (Boc) group.

- SMILES: O=C(O)C1=CC=CC(NNC(OC(C)(C)C)=O)=C1[4]
- InChI Key: QALBKGURMIQOA-UHFFFAOYSA-N

Physicochemical Properties

The quantitative data for **3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₄	[1][3][4]
Molecular Weight	252.27 g/mol	[1][3]
Appearance	Solid, Off-white solid	[1][3]
Melting Point	149-150 °C	[1]
Boiling Point (Predicted)	384.91 °C	[1]
Density (Predicted)	1.3 ± 0.1 g/cm ³	[1]
Water Solubility (25 °C, Predicted)	129.9 mg/L	[1]
Purity	≥ 96% (HPLC), >97%	[1][3]

Synthesis and Handling

Experimental Protocol: Synthesis of **3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid**

A common synthetic route to **3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid** involves the protection of the hydrazino group of 3-hydrazinobenzoic acid with di-tert-butyl dicarbonate (Boc

anhydride). While a specific protocol for the 3-isomer was not detailed in the provided search results, a general procedure can be adapted from the synthesis of the 4-isomer.[6]

Step 1: Diazotization of 3-Aminobenzoic Acid and Reduction to 3-Hydrazinobenzoic Acid

The precursor, 3-hydrazinobenzoic acid, can be synthesized from 3-aminobenzoic acid.[7]

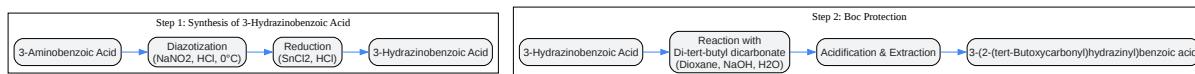
- Suspend 3-aminobenzoic acid in concentrated hydrochloric acid.
- Cool the suspension to 0 °C and add an aqueous solution of sodium nitrite dropwise while stirring. Maintain the temperature at 0 °C for 1 hour.
- To the resulting diazonium salt solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid at 0 °C.
- Stir the reaction mixture for an additional 2 hours at room temperature.
- Filter the precipitate, wash with ethanol and ether to obtain crude 3-hydrazinobenzoic acid, which can be purified by column chromatography.[7]

Step 2: Boc Protection of 3-Hydrazinobenzoic Acid

This step is adapted from the synthesis of the 4-isomer.[6]

- Dissolve 3-hydrazinobenzoic acid in a mixture of dioxane, water, and 1 N sodium hydroxide solution.
- Cool the solution to 0 °C and add di-tert-butyl dicarbonate.
- Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 30 minutes.
- Reduce the volume of the solution by half and acidify with a dilute HCl solution.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

- Remove the solvent under reduced pressure to yield the final product, which can be further purified by recrystallization.[6]



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Synthetic workflow for **3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid**.

Storage and Safety:

- Storage: Store in a dark place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][4][5]
- Safety: The compound may be irritating to the eyes, skin, and respiratory tract. Appropriate personal protective equipment, such as gloves and safety glasses, should be worn. Avoid direct contact and inhalation of dust or vapor.[1] It is classified with GHS07 pictogram, indicating it is a warning-level hazard.

Applications in Research and Development

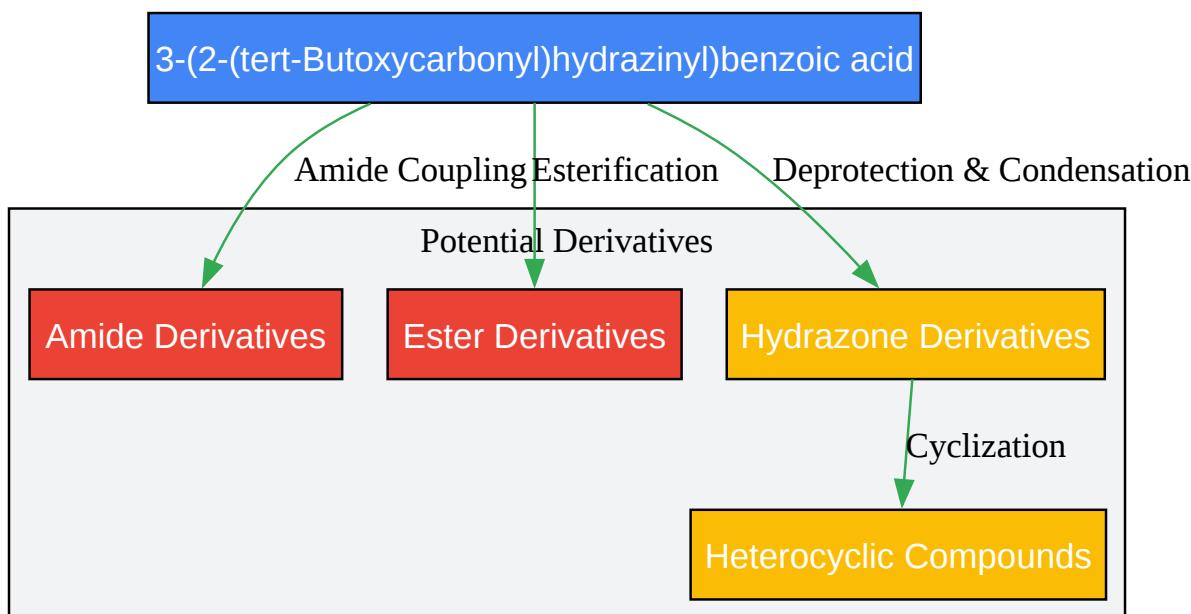
3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][3] The Boc-protected hydrazine and the carboxylic acid moieties provide two reactive sites that can be selectively functionalized.

It serves as a key intermediate for synthesizing a variety of bioactive molecules, including:

- Anticancer drugs[1]
- Antiviral drugs[1]

- Protein kinase inhibitors[1]
- Hydrazone-based ligands with significant biological activity[3]

The general utility of this compound as a synthetic intermediate is depicted in the following diagram.



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Role as a versatile synthetic intermediate.

Biological Activity of Derivatives

While **3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid** is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities. Hydrazide-hydrazone structures, which can be synthesized from this precursor, are known to possess antimicrobial, anticancer, and antitubercular properties.[8][9][10] The synthesis of novel amino acid-(N'-benzoyl) hydrazide derivatives has been reported to yield compounds with antimicrobial activity comparable to ampicillin against *S. aureus* and *E. coli*.[8] Additionally, various benzoic acid derivatives have been investigated as inhibitors of acetylcholinesterase and carbonic anhydrase, which are targets for Alzheimer's disease treatment.[11] The

incorporation of this scaffold allows for the generation of diverse chemical libraries for screening and identifying new therapeutic agents.[12]

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- To cite this document: BenchChem. [3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111995#3-2-tert-butoxycarbonyl-hydrazinyl-benzoic-acid-iupac-name-and-structure>]

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